![molecular formula C11H15ClFNO B13320425 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13320425.png)
2-{[(3-Chloro-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol
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Overview
Description
2-{[(3-Chloro-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula C₁₁H₁₅ClFNO. This compound is characterized by the presence of a chloro-fluorophenyl group attached to an amino-methylpropanol structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 3-chloro-4-fluorobenzylamine with 2-methylpropan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Chloro-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary amines
Substitution: Formation of new substituted derivatives
Scientific Research Applications
2-{[(3-Chloro-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol
- 3-Chloro-4-fluorobenzylamine
- 2-Methylpropan-1-ol
Uniqueness
This compound is unique due to its specific combination of chloro and fluoro substituents, which impart distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
The compound 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol (CAS Number: 1249603-67-5) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H15ClFNO
- Molecular Weight : 231.69 g/mol
- Structure : The compound features a chloro-fluorophenyl group attached to a secondary amine, which is further linked to a branched alcohol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Although detailed mechanisms are still under investigation, initial studies suggest that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation.
Potential Targets:
- Histone Deacetylases (HDACs) : Similar compounds have shown inhibitory effects on HDACs, which play a crucial role in cancer cell growth and survival .
- Murine Double Minute 2 (MDM2) : Inhibition of MDM2 has been linked to the activation of p53 pathways, leading to apoptosis in cancer cells .
Antitumor Activity
Recent studies have shown promising results regarding the antitumor activity of related compounds. For instance, compounds structurally similar to this compound have demonstrated significant inhibition of tumor growth in various cancer models.
Case Studies
- HepG2 Cell Line Studies : A related compound exhibited an IC50 of 1.30 μM against HepG2 liver cancer cells, indicating strong antiproliferative effects .
- SJSA-1 Xenograft Model : Another study reported that a structurally similar compound administered at a dose of 100 mg/kg led to significant tumor regression, highlighting the potential for therapeutic applications in treating cancers with p53 mutations .
Safety and Toxicity
The safety profile of this compound has not been extensively studied; however, structural analogs have undergone Ames testing and other toxicity assessments, yielding variable results depending on the specific chemical structure and functional groups present.
Properties
Molecular Formula |
C11H15ClFNO |
---|---|
Molecular Weight |
231.69 g/mol |
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H15ClFNO/c1-11(2,7-15)14-6-8-3-4-10(13)9(12)5-8/h3-5,14-15H,6-7H2,1-2H3 |
InChI Key |
ZNUZPQZIIISSRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
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